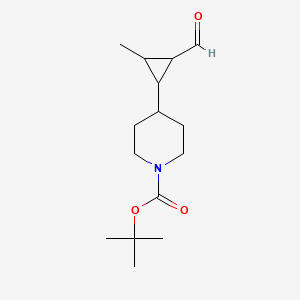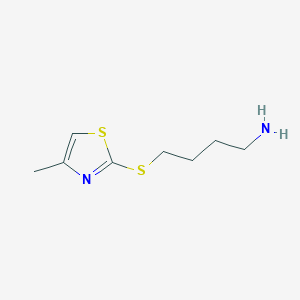![molecular formula C12H15NO5 B13221764 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B13221764.png)
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid is an alanine derivative with a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Cbz) group. The reaction conditions often include the use of solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like trifluoroacetic acid (TFA) for deprotection .
Major Products
The major products formed from these reactions include various derivatives of alanine, such as oxo-alanine, amine-alanine, and other substituted alanine derivatives .
Wissenschaftliche Forschungsanwendungen
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid: A glycine derivative with similar protective group chemistry.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis with similar protective group strategies.
Uniqueness
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid is unique due to its specific structure, which allows for selective interactions with enzymes and receptors. Its benzyloxycarbonyl protective group provides stability and facilitates various synthetic transformations, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C12H15NO5 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
2-methyl-2-(phenylmethoxycarbonylaminooxy)propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-12(2,10(14)15)18-13-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
MYZDESJVLBIQBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13221690.png)
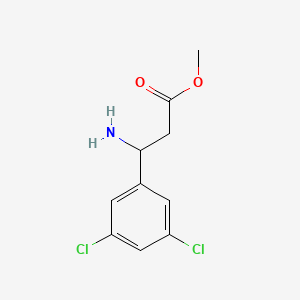
![[6-(Bromodifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13221699.png)
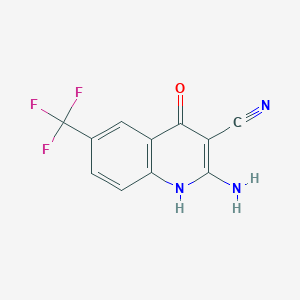
![2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13221710.png)
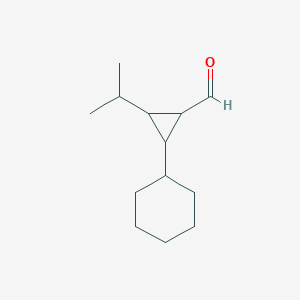
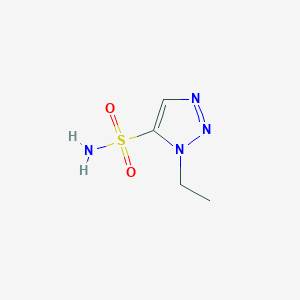


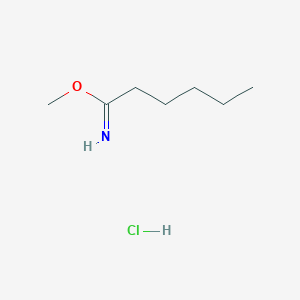
![2-[3-(Trifluoromethoxy)phenyl]furan](/img/structure/B13221743.png)

